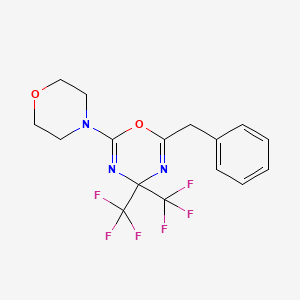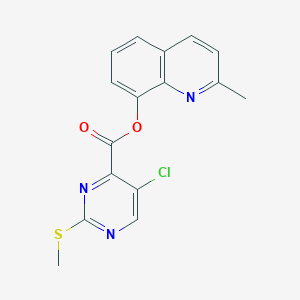
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains oxygen, nitrogen, and fluorine atoms. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has shown potential in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial properties. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have antiviral activity against the influenza virus. Additionally, this compound has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell proliferation, viral replication, or bacterial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to have various biochemical and physiological effects. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells. In another study, it was found to inhibit the replication of the influenza virus by blocking viral entry and release. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments include its broad spectrum of activity against cancer cells, viruses, and bacteria. Additionally, this compound has shown low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Méthodes De Synthèse
The synthesis of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been reported in various scientific studies. One of the most common methods is the reaction of 2-benzyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazol-6-amine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Propriétés
IUPAC Name |
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3O2/c17-15(18,19)14(16(20,21)22)23-12(10-11-4-2-1-3-5-11)27-13(24-14)25-6-8-26-9-7-25/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPXWWTZXAENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)CC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)